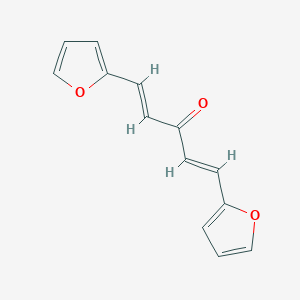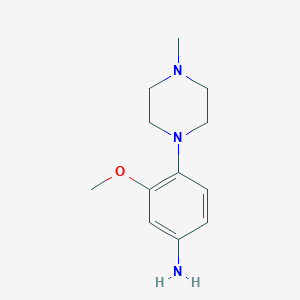
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
説明
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a chemical compound with the empirical formula C12H19N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline consists of a methoxy group (OCH3) and a 4-methylpiperazin-1-yl group attached to an aniline (C6H5NH2) molecule . The SMILES string representation is COc1cc(N)ccc1N2CCN©CC2 .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is 221.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 221.152812238 g/mol . The topological polar surface area is 41.7 Ų .科学的研究の応用
Inhibitor of Src Kinase Activity
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline and its analogues have been studied for their role as inhibitors of Src kinase activity. Research indicates that specific analogues of this compound exhibit potent inhibitory effects on Src kinase activity, which is significant for understanding cell proliferation and tumor growth mechanisms. For instance, some compounds have demonstrated effectiveness in inhibiting tumor growth in xenograft models, suggesting their potential in cancer treatment research (Boschelli et al., 2001).
Antimicrobial Activity
Another area of research involving 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is in the development of antimicrobial agents. Studies have shown that derivatives of this compound possess antimicrobial properties. For example, certain derivatives have shown high anti-Mycobacterium smegmatis activity, suggesting their potential as antimicrobial agents (Yolal et al., 2012).
Tubulin Polymerization Inhibition
Research also explores the application of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline derivatives as tubulin polymerization inhibitors. This is particularly relevant in cancer research, as the inhibition of tubulin polymerization can disrupt cell division and hence tumor growth. Some derivatives have shown promising results in inhibiting tubulin polymerization, indicating their potential in developing new cancer therapies (Minegishi et al., 2015).
Serotonin Receptor Affinity
There is also interest in examining the affinity of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline derivatives for serotonin receptors. These studies are significant for understanding and potentially treating mental health disorders. Some derivatives have been found to have affinity for the 5-HT6 serotonin receptor, suggesting their potential use in the development of treatments for conditions like depression and anxiety (Łażewska et al., 2019).
Methylation Studies in Catalysis
Additionally, this compound has been studied in the context of methylation reactions, particularly in catalysis. Investigations into how it interacts in methylation processes on various catalysts can provide insights into more efficient and sustainable chemical processes (Wang et al., 2002).
特性
IUPAC Name |
3-methoxy-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEAGBCLWMVRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474315 | |
| Record name | 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
156428-85-2 | |
| Record name | 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



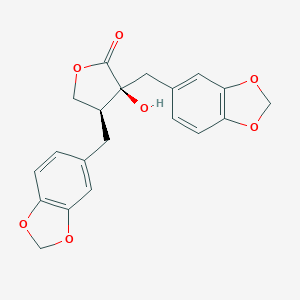
![Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI)](/img/structure/B168601.png)
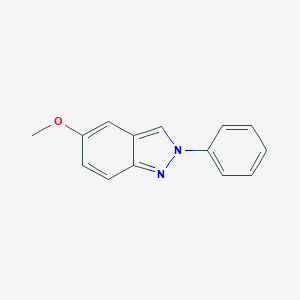
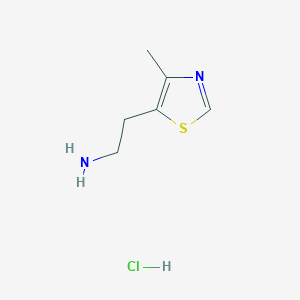
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)
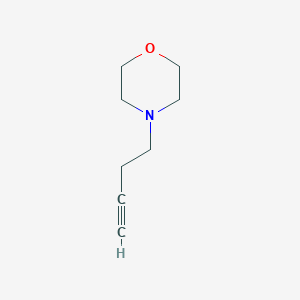
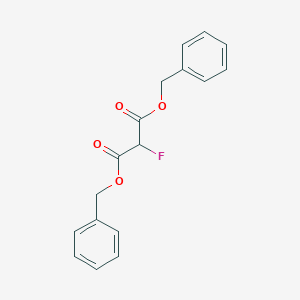
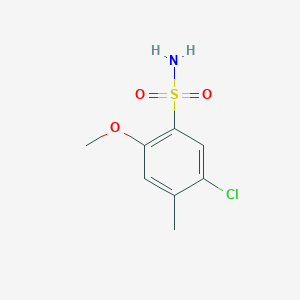
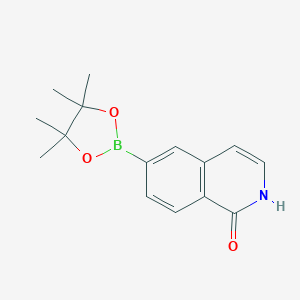
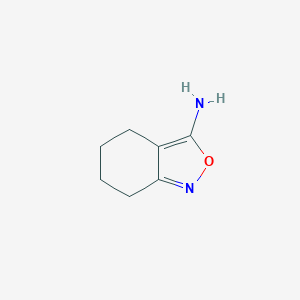
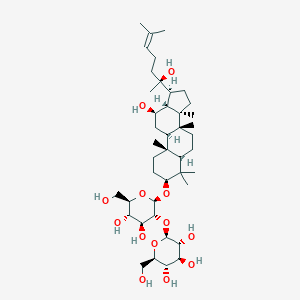
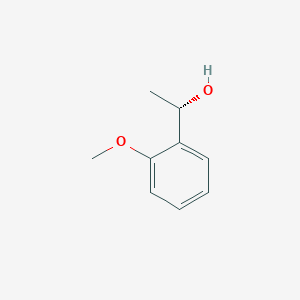
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)
